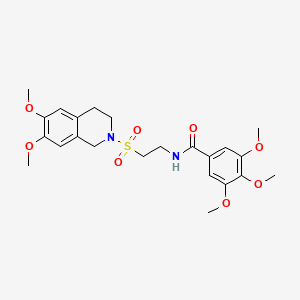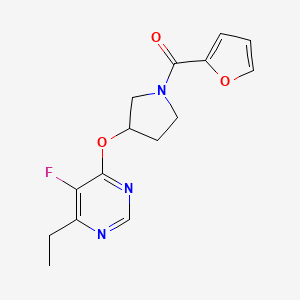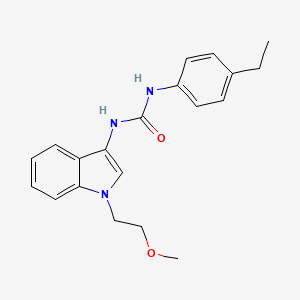
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide” is a chemical compound with potential applications in scientific research . Its unique structure may interact with specific cellular targets, aiding in the development of novel therapies .
Synthesis Analysis
The synthesis of this compound involves reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides . Products of heterocyclization were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a 3,4-dihydroisoquinoline core with multiple methoxy groups and a sulfonyl group . This structure is likely to influence its reactivity and potential biological activity.Chemical Reactions Analysis
The compound undergoes a [4+2] cycloaddition reaction with inverted electronic requirements . The o-quinone methide, generated from the Mannich base, plays the role of diene component and 6,7-dimethoxy-3,4-dihydroisoquinoline – the role of heterodienophile .Physical And Chemical Properties Analysis
The compound is a high-melting, thermostable crystalline substance . It is readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .科学的研究の応用
Imaging Tumor Proliferation
N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), a derivative closely related to the specified compound, has been evaluated for its ability to image tumor proliferation in patients with malignant neoplasms using PET imaging. The study highlighted the agent's significant correlation with the Ki-67 marker, a well-known indicator of cellular proliferation, making it promising for assessing the proliferative status of solid tumors. The safety profile and dosimetry evaluation supported its use in clinical trials, noting no adverse effects and feasible administration doses for PET imaging (Dehdashti et al., 2013).
Synthesis and Pharmacological Evaluation
The compound has been a subject of interest in medicinal chemistry, where derivatives such as YM758 have been developed as novel inhibitors for specific channels, showcasing the utility of such molecules in drug development and the investigation of their metabolic pathways in human subjects. Studies on YM758 and its metabolites provided insights into transporter-mediated renal and hepatic excretion, contributing valuable information on the drug's pharmacokinetics (Umehara et al., 2009).
Investigation of Mechanisms and Metabolic Pathways
Further research into the metabolism and long-term retention of derivatives like YM758 in animal models has shed light on its pharmacodynamic properties and potential implications for human health. This includes understanding how these compounds interact with biological tissues at a molecular level, which is crucial for designing drugs with optimal efficacy and safety profiles (Umehara et al., 2009).
Development of Synthetic Routes
The development of practical and scalable synthetic routes for compounds like YM758 monophosphate highlights the ongoing efforts in optimizing the production processes for pharmaceutical applications. Such advancements are essential for ensuring the availability of high-purity compounds for research and therapeutic use, demonstrating the critical role of synthetic chemistry in the drug development pipeline (Yoshida et al., 2014).
特性
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O8S/c1-29-18-10-15-6-8-25(14-17(15)13-19(18)30-2)34(27,28)9-7-24-23(26)16-11-20(31-3)22(33-5)21(12-16)32-4/h10-13H,6-9,14H2,1-5H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMWXHARECAVKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2376464.png)
![N-(2-furylmethyl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2376466.png)
![2-[1-(2-Fluorophenyl)cyclobutyl]acetic acid](/img/structure/B2376469.png)

![2-(2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)ethanamine](/img/structure/B2376473.png)

![N-{5-[(E)-2-(5-{[(4-acetylphenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}cyclopropanecarboxamide](/img/structure/B2376475.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2376478.png)
![{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2376479.png)



